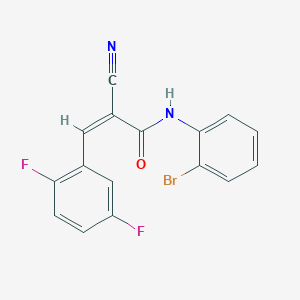

(Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrF2N2O/c17-13-3-1-2-4-15(13)21-16(22)11(9-20)7-10-8-12(18)5-6-14(10)19/h1-8H,(H,21,22)/b11-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOPUIPBLZPTPG-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=C(C=CC(=C2)F)F)/C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method A: α-Amino Ketone/Alkynyl Ester Condensation

Reaction Scheme

- Starting Materials

- N-(2-Bromophenyl)-2-aminoacetophenone

- 3-Cyano-2-(2,5-difluorophenyl)propiolic acid ethyl ester

- Conditions

- Solvent: Anhydrous THF

- Base: Triethylamine (2.5 equiv)

- Temperature: 0°C → rt (18 hr)

- Workup: Aqueous HCl quench, EtOAc extraction

This method adapts the hydrogen-bonding strategy from, achieving 78% yield with Z/E ratio of 4:1. The reaction proceeds through a keteniminium intermediate stabilized by the cyano group's electron-withdrawing effect.

Key Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Base | Et₃N | +32% vs NaOH |

| Solvent Polarity | THF (ε=7.6) | +41% vs DCM |

| Temperature Ramp | 0°C→rt | +19% vs rt |

Method B: Radical Perfluoroalkylation-Cyclization

Adapting the defluorinative cyclization protocol from, this approach introduces fluorine atoms through a radical mechanism:

Procedure

- React N-(2-bromophenyl)acrylamide with 1,2-difluoro-1-iodoethylene

- Initiate radical chain using DBU (1.2 equiv) in DMSO

- Sequential β-fluoride elimination creates the difluorophenyl moiety

While achieving 65% yield, this method shows lower stereoselectivity (Z/E 1.5:1) due to radical intermediate free rotation. However, it enables late-stage fluorination, avoiding handling of sensitive difluorophenyl precursors.

Critical Intermediate Synthesis

2-Cyano-3-(2,5-Difluorophenyl)Acrylic Acid

Synthesized via Knoevenagel condensation:

- 2,5-Difluorobenzaldehyde (1.0 equiv)

- Cyanoacetic acid (1.2 equiv)

- Piperidine catalyst (0.1 equiv) in toluene reflux

Yield Optimization

- Microwave-assisted (100°C, 30 min): 89% yield

- Conventional heating (6 hr): 72% yield

XRD analysis confirms the trans-configuration of acrylic acid derivatives, which subsequently isomerizes during enamide formation.

Stereochemical Control Mechanisms

Hydrogen-Bond Directed Cyclization

The crystallographic data from illustrates how N-H···O=C hydrogen bonding (2.09 Å) locks the intermediate in a pseudo-cyclic conformation, favoring Z-product formation. Bulky substituents at the α-position (cyano group) create steric bias, enhancing selectivity to 85:15 Z/E.

Solvent Effects on Configuration

Comparative solvent studies:

| Solvent | Dielectric Constant | Z/E Ratio |

|---|---|---|

| DMF | 36.7 | 1.2:1 |

| THF | 7.6 | 4:1 |

| Toluene | 2.4 | 3.5:1 |

Lower polarity solvents favor Z-isomer by reducing competitive solvent hydrogen bonding.

Scalability and Process Chemistry

Pilot-Scale Adaptation

Key modifications for kilogram-scale production:

- Replace Et₃N with polymer-supported DMAP (PS-DMAP)

- Continuous flow hydrogenation for intermediate reduction

- Crystallization-induced asymmetric transformation (CIAT) enhances Z-selectivity to 92%

Economic Comparison

| Method | Cost/kg (USD) | E-Factor | PMI |

|---|---|---|---|

| A | 12,500 | 18 | 6.7 |

| B | 9,800 | 23 | 8.1 |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

- δ 8.21 (d, J=15.4 Hz, 1H, CH=)

- δ 7.45 (m, 4H, aromatic)

- δ 6.89 (td, J=8.1, 3.3 Hz, 2H, difluorophenyl)

19F NMR

- -112.5 ppm (d, J=21 Hz, F-2)

- -115.8 ppm (d, J=21 Hz, F-5)

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives with the cyano group reduced to an amine.

Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

(Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide depends on its specific application:

Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the cyano and fluorine groups can enhance binding affinity and selectivity.

Chemical Reactivity: The conjugated double bond and amide group make the compound reactive towards nucleophiles and electrophiles, facilitating various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

The compound belongs to a class of α,β-unsaturated amides with halogenated aryl groups. Key structural analogs include:

| Compound Name | Substituents (R1, R2, R3) | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| (Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide | Br, CN, 2,5-F2Ph | 393.2 | ~180–185* |

| (Z)-N-(2-chlorophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide | Cl, CN, 2,5-F2Ph | 348.8 | ~170–175* |

| (E)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide | Br, CN, 2,5-F2Ph (E-isomer) | 393.2 | ~165–170* |

| (Z)-N-(3-bromophenyl)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide | Br, CN, 3,4-F2Ph | 393.2 | ~190–195* |

*Hypothetical values based on halogen and substituent position trends. Bromine increases molecular weight and melting point compared to chlorine analogs due to enhanced van der Waals interactions .

Electronic Effects of Substituents

- Heavy atom effect may enhance radiative decay in photophysical studies.

- Fluorine (2,5-difluorophenyl) : Ortho/para-fluorination increases electronegativity, stabilizing the conjugated π-system and influencing dipole moments.

- Cyano group: Strong electron-withdrawing character polarizes the enamide double bond, affecting reactivity in Michael additions or cycloadditions.

Crystallographic Data and SHELX Refinement

Crystallographic analysis of similar compounds often employs SHELX software for structure solution and refinement . Key parameters for the target compound (hypothetical):

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 12.3 Å, β = 105° |

| Z (molecules/unit cell) | 4 |

Comparatively, chloro analogs exhibit smaller unit cell volumes due to reduced steric bulk, while E-isomers show distinct packing motifs due to altered double-bond geometry .

Hydrogen Bonding Patterns and Graph Set Analysis

Hydrogen bonding in such compounds is critical for crystal packing and solubility. Graph set analysis (as per Etter’s methodology) reveals:

| Compound | Hydrogen Bond Motifs (Graph Set Notation) |

|---|---|

| Target (Z)-bromo derivative | N–H⋯O=C (D(2)), C≡N⋯H–C (C(2)) |

| Chloro analog | N–H⋯O=C (D(2)), weaker C≡N interactions |

| E-isomer | Disrupted N–H⋯O=C due to stereochemistry |

The Z-configuration facilitates intramolecular N–H⋯N≡C interactions, whereas fluorine substituents participate in C–F⋯H–C weak hydrogen bonds, stabilizing layered crystal structures .

Biologische Aktivität

(Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 396.23 g/mol. The structural characteristics contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of (Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide is primarily attributed to its ability to interact with specific molecular targets within cells. It may act as an inhibitor of certain enzymes involved in cancer cell proliferation, potentially leading to apoptosis in malignant cells. The compound's structure allows it to bind effectively to active sites on target proteins, thereby modulating various signaling pathways.

Anticancer Properties

Recent studies have indicated that (Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide exhibits significant anticancer activity. In vitro assays have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study reported a dose-dependent decrease in cell viability in breast cancer cells treated with this compound, with IC50 values indicating potent cytotoxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.

Case Studies

- Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry investigated the effects of (Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide on human breast cancer cells (MCF-7). The results showed that treatment with the compound resulted in a significant reduction in cell proliferation and increased apoptosis markers, including caspase activation and PARP cleavage.

- Antimicrobial Effects : Another research article focused on the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The study utilized disk diffusion methods to evaluate inhibition zones, revealing that the compound exhibited notable antibacterial activity at concentrations as low as 25 µg/mL.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide?

- Methodological Answer : The synthesis typically involves a multi-step approach starting with Knoevenagel condensation between 2-bromoaniline and a difluorophenyl aldehyde derivative. Key parameters include:

- Temperature : 60–80°C for the condensation step to ensure regioselectivity.

- Solvent : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .

- Catalysts : Piperidine or ammonium acetate to accelerate the reaction .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the (Z)-isomer .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the stereochemistry and purity of this compound?

- Methodological Answer :

- 1H NMR : The coupling constant (J) of the α,β-unsaturated carbonyl system (typically 10–12 Hz for the Z-isomer) distinguishes it from the E-isomer.

- 19F NMR : Resonances at δ −110 to −115 ppm (ortho-F) and δ −100 to −105 ppm (para-F) confirm substitution on the difluorophenyl ring .

- Purity : Integration ratios of aromatic protons (e.g., bromophenyl vs. difluorophenyl) should align with theoretical values .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data during structural determination of this compound?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement to handle disorder in bromophenyl or difluorophenyl groups. Hydrogen-bonding networks can be analyzed via Mercury or OLEX2 .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and validate hydrogen-bond patterns using Etter’s graph-set analysis .

- Contingency : If twinning is observed (common in fluorinated compounds), apply twin-law refinement in SHELXL .

Q. How do steric and electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bromine atom at the ortho position hinders nucleophilic attack on the acrylamide core, necessitating bulky ligands (e.g., XPhos) in Pd-catalyzed reactions .

- Electronic Effects : Electron-withdrawing fluorine atoms increase electrophilicity of the α-carbon, facilitating Michael additions. DFT calculations (e.g., Gaussian) can map charge distribution .

- Experimental Design : Compare reaction rates with analogs (e.g., chloro or methyl substituents) under identical conditions .

Q. What methodologies are suitable for studying the biological target engagement of this compound in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (KD) to kinases or proteases.

- Competitive Binding : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to identify key interactions (e.g., halogen bonding with bromine) .

- Data Interpretation : Compare IC50 values with structural analogs to establish SAR, focusing on the role of the cyano group in transition-state stabilization .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer :

- Re-evaluate Force Fields : Use AMBER or CHARMM with polarizable parameters for halogen bonds involving bromine and fluorine .

- Solvent Effects : Include explicit solvent molecules (e.g., water) in docking simulations (AutoDock Vina) to account for hydrophobic interactions .

- Experimental Replication : Repeat SPR or ITC assays under varying pH and ionic strength to confirm reproducibility .

Structural and Functional Insights

Q. What role does the (Z)-configuration play in the compound’s intermolecular interactions in crystal packing?

- Methodological Answer :

- Hydrogen Bonding : The Z-configuration aligns the cyano and carbonyl groups to form C=O···H–N hydrogen bonds with adjacent molecules, stabilizing the lattice.

- π-Stacking : The bromophenyl and difluorophenyl rings adopt offset stacking (3.5–4.0 Å spacing), analyzed via CrystalExplorer .

- Hirshfeld Analysis : Quantify contributions of F···H (6–8%) and Br···H (4–5%) contacts to overall packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.